molecular formula C7H6ClF2N B1530784 2-(Chloromethyl)-6-(difluoromethyl)pyridine CAS No. 1211525-99-3

2-(Chloromethyl)-6-(difluoromethyl)pyridine

Cat. No. B1530784
M. Wt: 177.58 g/mol
InChI Key: FYEGRVPMZGRRAQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)pyridine hydrochloride is an off-white chunky solid . It’s used as a reagent in base-catalyzed alkylation .


Synthesis Analysis

Difluoromethylation processes have been advanced significantly in recent years. These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

A series of bridged pyridine-based energetic derivatives were designed and their geometrical structures, electronic structures, heats of formation, detonation properties, thermal stabilities, thermodynamic properties, and electrostatic potential were fully investigated using density functional theory .


Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . 2-(Chloromethyl)pyridine hydrochloride is incompatible with strong oxidizing agents .


Physical And Chemical Properties Analysis

2-(Chloromethyl)pyridine hydrochloride is soluble in water . Flash point data for this chemical are not available, but it is probably combustible .

Scientific Research Applications

1. Synthesis and Coordination Chemistry

2-(Chloromethyl)-6-(difluoromethyl)pyridine derivatives, like 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been explored for their synthesis and coordination chemistry. These compounds are used as ligands and have shown promise in creating luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unique thermal and photochemical spin-state transitions (Halcrow, 2005).

2. Catalyst in Chemical Reactions

Palladium(II) complexes formed with derivatives of 2-(chloromethyl)-6-(difluoromethyl)pyridine, such as 2,6-bis((phenylseleno)methyl)pyridine, have shown high catalytic activity in the Heck reaction, which is a method used in organic chemistry for coupling aryl or vinyl halides (Das, Rao, & Singh, 2009).

3. Development of Novel Compounds

Research on 2,4,6-triarylpyridine derivatives, related to 2-(chloromethyl)-6-(difluoromethyl)pyridine, has revealed their significant biological and pharmaceutical properties. These derivatives have been used in a range of applications including anticonvulsants, anesthetics, and even as agents in photodynamic cell-specific cancer therapy (Maleki, 2015).

4. Electrical Conductivity Studies

Compounds derived from 2-(chloromethyl)-6-(difluoromethyl)pyridine have been investigated for their electrical conductivity. The study focused on salts formed with TCNQ (tetracyanoquinodimethane) and their resistivity measurements (Bruce & Herson, 1967).

5. Biomedical Sensors and Catalysis

Recent advancements in the chemistry of 2,6-di(pyrazol-1-yl)pyridine and its derivatives, which are related to 2-(chloromethyl)-6-(difluoromethyl)pyridine, include their incorporation into multifunctional spin-crossover switches and biomedical sensors. They have also been used in catalysis (Halcrow, 2014).

6. Antimicrobial Activities and DNA Interaction

A study on 2-chloro-6-(trifluoromethyl)pyridine, a close derivative of 2-(chloromethyl)-6-(difluoromethyl)pyridine, has explored its antimicrobial activities and its interaction with DNA. This research provides insights into its potential applications in medical science and pharmacology (Evecen, Kara, İdil, & Tanak, 2017).

7. Transfer Hydrogenation and Oxidation Catalysis

Derivatives of 2-(chloromethyl)pyridine have been used to create half-sandwich Rhodium(III) and Iridium(III) complexes, demonstrating efficient catalysis in the transfer hydrogenation of ketones and oxidation of alcohols. This showcases the compound's significance in catalytic chemistry (Prakash, Singh, Mukherjee, & Singh, 2012).

Safety And Hazards

This compound is harmful by ingestion, inhalation, and skin absorption. It is a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract . High concentrations are extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin .

properties

IUPAC Name

2-(chloromethyl)-6-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEGRVPMZGRRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-6-(difluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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